molecular formula C5H6LiNO4S B2644956 Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2344679-85-0

Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2644956
CAS No.: 2344679-85-0
M. Wt: 183.11
InChI Key: YWNUEYFXJBMLKV-UHFFFAOYSA-M
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Description

Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate: is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a lithium ion and a bicyclic ring system that includes sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate typically involves the following steps:

  • Formation of the Bicyclic Ring System: : The initial step involves the construction of the bicyclic ring system. This can be achieved through a cyclization reaction where a suitable precursor containing sulfur and nitrogen atoms is subjected to specific reaction conditions, such as heating or the use of a catalyst.

  • Introduction of the Carboxylate Group: : The carboxylate group is introduced through a carboxylation reaction. This step often requires the use of carbon dioxide or a carbonyl compound in the presence of a base.

  • Lithiation: : The final step involves the introduction of the lithium ion. This can be accomplished through a lithiation reaction, where the compound is treated with a lithium reagent, such as lithium hydroxide or lithium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring the purity and availability of the starting materials.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

    Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen or sulfur atoms, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the bicyclic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the effects of lithium on biological systems, particularly in the context of its interaction with sulfur and nitrogen-containing biomolecules.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its lithium content may be of interest in the treatment of mood disorders, while its bicyclic structure could be explored for drug design.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The lithium ion can modulate the activity of these targets, while the bicyclic structure may facilitate binding to specific sites.

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate: Commonly used in the treatment of bipolar disorder.

    Lithium citrate: Another lithium salt used in medicine.

    2-Thia-1-azabicyclo[2.1.1]hexane derivatives: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

Lithium;2,2-dioxo-2lambda6-thia-1-azabicyclo[211]hexane-4-carboxylate is unique due to its combination of a lithium ion with a bicyclic ring system containing sulfur and nitrogen

Properties

IUPAC Name

lithium;2,2-dioxo-2λ6-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4S.Li/c7-4(8)5-1-6(2-5)11(9,10)3-5;/h1-3H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNUEYFXJBMLKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C2(CN1S(=O)(=O)C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344679-85-0
Record name lithium 2-thia-1-azabicyclo[2.1.1]hexane-4-carboxylate 2,2-dioxide
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